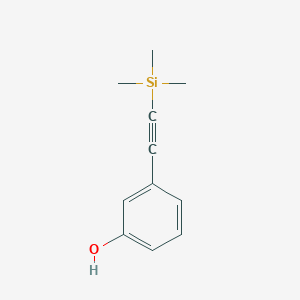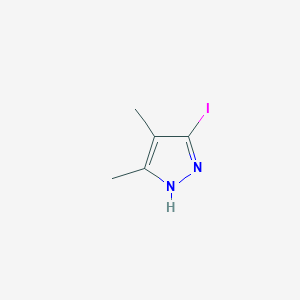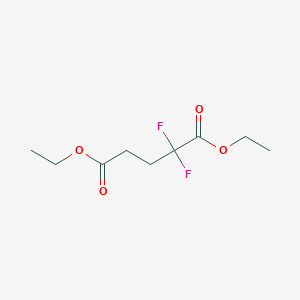
Ethyl 2,6-dibromobenzoate
Overview
Description
Ethyl 2,6-dibromobenzoate is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis and various scientific research fields.
Mechanism of Action
Mode of Action
The mode of action of Ethyl 2,6-dibromobenzoate is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
Its physical properties such as melting point (83 °c), boiling point (2877±200 °C), and density (1840±006 g/cm3) have been reported .
Result of Action
Given its potential to undergo electrophilic aromatic substitution, it may influence the structure and function of aromatic compounds within cells .
Biochemical Analysis
Biochemical Properties
Ethyl 2,6-dibromobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further participate in various biochemical pathways . Additionally, this compound can bind to proteins and other biomolecules, potentially altering their function and activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, the compound may inhibit or activate specific kinases, leading to changes in phosphorylation states and downstream signaling events . This compound can also impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes. Furthermore, the compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic fluxes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For example, this compound may inhibit the activity of cytochrome P450 by binding to its active site, thereby preventing the enzyme from catalyzing its usual reactions . Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular processes, including prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or subtle effects on cellular function, while higher doses can lead to more pronounced changes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can undergo oxidation, reduction, or hydrolysis reactions, leading to the formation of metabolites that may further participate in biochemical pathways . These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transport mechanisms and may accumulate in certain cellular compartments . Its distribution within tissues can be influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport and localization.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or other biomolecules involved in metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,6-dibromobenzoate can be synthesized through the bromination of ethyl benzoate. The process involves the following steps:
Bromination: Ethyl benzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at room temperature.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,6-dibromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to ethyl 2,6-dibromobenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to ethyl 2,6-dibromobenzoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium at room temperature.
Major Products:
Substitution: Ethyl 2,6-diaminobenzoate, ethyl 2,6-dithiobenzoate, etc.
Reduction: Ethyl 2,6-dibromobenzyl alcohol.
Oxidation: Ethyl 2,6-dibromobenzoic acid.
Scientific Research Applications
Ethyl 2,6-dibromobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its bromine atoms, which can interact with biological molecules.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: this compound is explored for its potential therapeutic effects and as a building block for drug development.
Comparison with Similar Compounds
Ethyl 2,6-dibromobenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,4-dibromobenzoate: Bromine atoms at positions 2 and 4 instead of 2 and 6.
Ethyl 3,5-dibromobenzoate: Bromine atoms at positions 3 and 5 instead of 2 and 6.
Uniqueness: this compound is unique due to the specific positioning of bromine atoms, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 2,6-dibromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBVQYCWIHYSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608336 | |
| Record name | Ethyl 2,6-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214375-69-5 | |
| Record name | Ethyl 2,6-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)


